3-(Pyridin-4-yloxy)aniline
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Overview
Description
3-(Pyridin-4-yloxy)aniline is an organic compound with the molecular formula C11H10N2O It consists of a pyridine ring attached to an aniline moiety through an oxygen atom
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Similar compounds have been found to cause cell cycle arrest in the g2/m phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Pyridin-4-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yloxy)aniline: Similar in structure but with the pyridine ring attached at a different position.
4-(Pyridin-2-yloxy)aniline: Another isomer with the pyridine ring attached at the 2-position.
4-(Pyridin-3-yloxy)aniline: Often used in similar applications but may have different reactivity and properties.
Uniqueness
3-(Pyridin-4-yloxy)aniline is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical properties .
Properties
IUPAC Name |
3-pyridin-4-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKRVXYQYUODSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467954 |
Source
|
Record name | Benzenamine, 3-(4-pyridinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102877-77-0 |
Source
|
Record name | Benzenamine, 3-(4-pyridinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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